An In-Depth Technical Guide to the Structural Properties of (4R,5S)-5-(hydroxymethyl)oxolane-2,4-diol
An In-Depth Technical Guide to the Structural Properties of (4R,5S)-5-(hydroxymethyl)oxolane-2,4-diol
This guide provides a comprehensive technical overview of the structural properties of (4R,5S)-5-(hydroxymethyl)oxolane-2,4-diol, a molecule of significant interest in chemical and biological research. Known by its synonyms, 2-Deoxy-L-erythro-pentofuranose and 2-Deoxy-L-ribose, this L-enantiomer of the naturally occurring 2-deoxy-D-ribose serves as a crucial building block for the synthesis of mirror-image DNA (L-DNA) and other novel biomolecules.[1] Understanding its precise three-dimensional structure is paramount for its application in drug development and molecular biology.
Fundamental Molecular and Physicochemical Properties
(4R,5S)-5-(hydroxymethyl)oxolane-2,4-diol is a monosaccharide belonging to the deoxypentose family.[2] Its core structure is a five-membered oxolane (tetrahydrofuran) ring, which is characteristic of furanose sugars.[3] The absence of a hydroxyl group at the C2 position is a defining feature of this deoxy sugar.[4]
Table 1: Key Identifiers and Physicochemical Properties
| Property | Value | Source(s) |
| IUPAC Name | (4R,5S)-5-(hydroxymethyl)oxolane-2,4-diol | [3] |
| Synonyms | 2-Deoxy-L-ribose, 2-Deoxy-L-erythro-pentofuranose | [1][5][6] |
| CAS Number | 18546-37-7 | [1][5] |
| Molecular Formula | C₅H₁₀O₄ | [5][6] |
| Molecular Weight | 134.13 g/mol | [5][6] |
| Appearance | White or off-white crystalline solid | [1] |
| Melting Point | 69-72 °C | [1] |
| Solubility | Soluble in water | [7] |
| Optical Activity | [α]/D +54.0 ± 2.0° (c=1 in H₂O, 24 hr) | [5] |
The stereochemistry, defined as (4R,5S), dictates the specific spatial arrangement of the hydroxyl and hydroxymethyl groups around the chiral centers of the oxolane ring. This precise configuration is critical for its biological and chemical functions.
Conformational Landscape of the Oxolane Ring
The five-membered furanose ring of (4R,5S)-5-(hydroxymethyl)oxolane-2,4-diol is not planar. Instead, it adopts puckered conformations to relieve torsional strain. This dynamic behavior is typically described by a pseudorotational wheel, with two primary classes of conformations: envelope (E) and twist (T).[8] In an envelope conformation, four of the ring atoms are coplanar, while the fifth is out of the plane. In a twist conformation, two adjacent atoms are displaced on opposite sides of the plane formed by the other three.
The conformational equilibrium of the furanose ring is influenced by the substituents and their interactions. For 2-deoxy-β-D-erythro-pentofuranose, computational studies have shown that the conformation of the exocyclic hydroxymethyl group (about the C4-C5 bond) significantly impacts the ring's conformational energy profile.[1][7] This dynamic equilibrium between different puckered states is a key determinant of the molecule's overall shape and its ability to interact with other molecules.
Caption: Workflow for NMR-based structural elucidation.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the characteristic vibrational modes of the functional groups in (4R,5S)-5-(hydroxymethyl)oxolane-2,4-diol.
Methodology:
-
Sample Preparation:
-
Prepare a KBr pellet by mixing a small amount of the sample (approx. 1 mg) with dry potassium bromide (KBr) powder (approx. 100 mg).
-
Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.
-
Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the solid sample directly on the ATR crystal.
-
-
Data Acquisition:
-
Record the FTIR spectrum in the range of 4000-400 cm⁻¹.
-
Collect a background spectrum of the empty sample holder (or pure KBr pellet) and subtract it from the sample spectrum.
-
Co-add multiple scans (e.g., 32 or 64) to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
Identify the major absorption bands and assign them to the corresponding functional group vibrations (O-H, C-H, C-O).
-
Compare the obtained spectrum with literature data for similar carbohydrate structures.
-
High-Resolution Mass Spectrometry (HRMS)
Objective: To determine the accurate mass and elemental composition of (4R,5S)-5-(hydroxymethyl)oxolane-2,4-diol and to study its fragmentation pattern.
Methodology:
-
Sample Preparation:
-
Prepare a dilute solution of the sample (approx. 10 µg/mL) in a suitable solvent system (e.g., water/acetonitrile with 0.1% formic acid for positive ion mode).
-
-
Data Acquisition:
-
Infuse the sample solution into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.
-
Acquire the full scan mass spectrum in both positive and negative ion modes.
-
Perform tandem MS (MS/MS) experiments by selecting the molecular ion as the precursor and applying collision-induced dissociation (CID) to generate fragment ions.
-
-
Data Analysis:
-
Determine the accurate mass of the molecular ion and use it to calculate the elemental composition.
-
Analyze the MS/MS spectrum to identify the major fragment ions and propose a fragmentation pathway. This can provide further confirmation of the molecular structure.
-
Conclusion
The structural properties of (4R,5S)-5-(hydroxymethyl)oxolane-2,4-diol are defined by its specific stereochemistry, the dynamic conformational behavior of its furanose ring, and the interplay of its hydroxyl and hydroxymethyl functional groups. A comprehensive understanding of these features, obtained through a combination of advanced analytical techniques such as NMR, FTIR, and MS, is essential for its effective utilization in the fields of medicinal chemistry, synthetic biology, and materials science. The protocols outlined in this guide provide a robust framework for the detailed structural characterization of this important deoxysugar and its derivatives.
References
-
Home Sunshine Pharma. (n.d.). 2-Deoxy-L-ribose CAS 18546-37-7. Retrieved from [Link]
-
Chemsrc. (n.d.). 2-Deoxy-D-Ribose | CAS#:18546-37-7. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Monosaccharide Analysis Methods: HPLC, GC-MS & NMR. Retrieved from [Link]
-
PubChem. (n.d.). 5-(Hydroxymethyl)oxolane-2,4-diol. Retrieved from [Link]
-
PubChem. (n.d.). Deoxyribose. Retrieved from [Link]
-
ePrints Soton. (2023). Obtaining Pure 1H NMR Spectra of Individual Pyranose and Furanose Anomers of Reducing Deoxyfluorinated Sugars. Retrieved from [Link]
-
SpectraBase. (n.d.). 2-Deoxy-d-ribose. Retrieved from [Link]
-
Human Metabolome Database. (2021). Showing metabocard for 2-Deoxy-D-ribose (HMDB0245099). Retrieved from [Link]
-
ResearchGate. (n.d.). MS/MS product ion spectra of (M−H) − of monosaccharides at CE of 10 eV. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Ribose & Deoxyribose: Structure, Function & Analysis. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Quantification of carbohydrates in fruit juices using FTIR spectroscopy and multivariate analysis. Retrieved from [Link]
-
Slideshare. (n.d.). Glucose analysis by FTIR. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Fourier Transform Infrared (FTIR) Spectroscopy for Glycan Analysis. Retrieved from [Link]
-
SciSpace. (n.d.). Quantification of carbohydrates in fruit juices using FTIR spectroscopy and multivariate analysis. Retrieved from [Link]
-
ResearchGate. (n.d.). Partial 1H NMR analysis of the effect of exposing ribose (ribo-11) to.... Retrieved from [Link]
-
ACS Publications. (n.d.). Monosaccharide Identification as a First Step toward de Novo Carbohydrate Sequencing: Mass Spectrometry Strategy for the Identification and Differentiation of Diastereomeric and Enantiomeric Pentose Isomers. Retrieved from [Link]
-
ResearchGate. (n.d.). Fourier Transform Infrared Spectroscopy (FTIR) for Carbohydrate Analysis. Retrieved from [Link]
-
SpectraBase. (n.d.). D-Ribose, 2-deoxy-bis(thioheptyl)-. Retrieved from [Link]
-
PubChem. (n.d.). 2-deoxy-d-ribose (C5H10O4). Retrieved from [Link]
-
NIST WebBook. (n.d.). D-erythro-Pentose, 2-deoxy-. Retrieved from [Link]
-
NIST WebBook. (n.d.). α-2-Deoxy-D-ribose, TMS. Retrieved from [Link]
-
CIGS. (n.d.). NMR Spectroscopy in the Study of Carbohydrates: Characterizing the Structural Complexity. Retrieved from [Link]
-
NIH. (n.d.). A Solution NMR Approach To Determine the Chemical Structures of Carbohydrates Using the Hydroxyl Groups as Starting Points. Retrieved from [Link]
-
ResearchGate. (n.d.). (A) Examples of furanose ring conformations. (B) Pseudorotational wheel.... Retrieved from [Link]
-
ResearchGate. (n.d.). Spectroscopic FTIR study for pathway of ribose formation via formose reaction in Astrochemistry. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Functionalised tetrahydrofuran fragments from carbohydrate or sugar beet pulp biomass. Retrieved from [Link]
-
PubChem. (n.d.). (2R,3R,4S,5R)-2-(6-{[(2E)-4-hydroxy-3-methylbut-2-en-1-yl]amino}-9H-purin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol. Retrieved from [Link]
-
Yeast Metabolome Database. (n.d.). 2-deoxy-D-ribofuranose 1-phosphate (YMDB00663). Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Retrieved from [Link]
-
PDBj Mine. (n.d.). Chemie - 2DR - 2-deoxy-beta-D-erythro-pentofuranose. Retrieved from [Link]
-
PubMed. (n.d.). Deuteriation of Sugar Protons Simplify NMR Assignments and Structure Determination of Large Oligonucleotide by the 1H-NMR Window Approach. Retrieved from [Link]
-
PubChem. (n.d.). 2-Deoxy-beta-D-erythro-pentofuranose. Retrieved from [Link]
-
PubChem. (n.d.). (3R,4S,5R)-5-(hydroxymethyl)oxolane-2,3,4-triol;pentane-1,2,3,4,5-pentol. Retrieved from [Link]
-
DiVA portal. (2015). Exploring the Molecular Behavior of Carbohydrates by NMR Spectroscopy. Retrieved from [Link]
-
NRC Publications Archive. (n.d.). Conformational Pathways of Saturated Six-Membered Rings. A Static and Dynamical Density Functional Study. Retrieved from [Link]
-
Frontiers. (2021). Computational and NMR Conformational Analysis of Galactofuranoside Cycles Presented in Bacterial and Fungal Polysaccharide Antigens. Retrieved from [Link]
-
PubChem. (n.d.). (2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-[(3-iodophenyl)methylamino]purin-9-yl]oxolane-3,4-diol. Retrieved from [Link]
-
SciSpace. (n.d.). 13C NMR Chemical Shifts and Ring Conformations of 2-Hydroxy-1,3,2-dioxaborolane and 2-Hydroxy-1,3,2. Retrieved from [Link]
Sources
- 1. 2-Deoxy-beta-D-erythro-pentofuranose: hydroxymethyl group conformation and substituent effects on molecular structure, ring geometry, and NMR spin-spin coupling constants from quantum chemical calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. escholarship.org [escholarship.org]
- 4. waters.com [waters.com]
- 5. researchgate.net [researchgate.net]
- 6. scbt.com [scbt.com]
- 7. www3.nd.edu [www3.nd.edu]
- 8. researchgate.net [researchgate.net]
